molecular formula C22H48N2O4 B14430789 N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate CAS No. 81262-92-2

N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate

Cat. No.: B14430789
CAS No.: 81262-92-2
M. Wt: 404.6 g/mol
InChI Key: OCVZNQCDPKRNDL-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a dimethylammonium group, and an octadecan-1-aminium nitrate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate typically involves the reaction of octadecan-1-amine with 2-chloroethanol in the presence of a base to form N-(2-hydroxyethyl)octadecan-1-amine. This intermediate is then quaternized with dimethyl sulfate to yield N-(2-hydroxyethyl)-N,N-dimethyloctadecan-1-aminium chloride. Finally, the chloride salt is converted to the nitrate salt by treatment with silver nitrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate involves its interaction with cell membranes, where it disrupts the lipid bilayer, leading to increased permeability and cell lysis. This compound targets the cell membrane and interferes with its integrity, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-nicotinamide nitrate
  • N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
  • N-(2-Hydroxyethyl)-nicotinamide nitrate ester

Uniqueness

N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate is unique due to its long alkyl chain, which imparts hydrophobic properties, making it an effective surfactant. Additionally, its quaternary ammonium group enhances its antimicrobial activity compared to similar compounds .

Properties

CAS No.

81262-92-2

Molecular Formula

C22H48N2O4

Molecular Weight

404.6 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-octadecylazanium;nitrate

InChI

InChI=1S/C22H48NO.NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22-24;2-1(3)4/h24H,4-22H2,1-3H3;/q+1;-1

InChI Key

OCVZNQCDPKRNDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCO.[N+](=O)([O-])[O-]

Origin of Product

United States

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